
1-(Borolan-1-yl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Borolan-1-yl)-1H-pyrrole is an organoboron compound that features a boron atom bonded to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Borolan-1-yl)-1H-pyrrole typically involves the reaction of pyrrole with a boron-containing reagent. One common method is the reaction of pyrrole with boronic acid or boronic ester under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction conditions often involve heating the mixture to a temperature range of 80-100°C for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(Borolan-1-yl)-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boron moiety to other functional groups.
Substitution: The boron atom can be substituted with other groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(Borolan-1-yl)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for boron-containing pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as boron-doped polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-(Borolan-1-yl)-1H-pyrrole involves its interaction with various molecular targets and pathways. The boron atom in the compound can form stable complexes with biomolecules, influencing their structure and function. This interaction can lead to the modulation of enzymatic activities, disruption of cellular processes, and induction of specific biological responses.
Comparison with Similar Compounds
Similar Compounds
1-(Borolan-1-yl)-1H-indole: Similar structure but with an indole ring instead of a pyrrole ring.
1-(Borolan-1-yl)-1H-thiophene: Contains a thiophene ring instead of a pyrrole ring.
1-(Borolan-1-yl)-1H-furan: Features a furan ring in place of the pyrrole ring.
Uniqueness
1-(Borolan-1-yl)-1H-pyrrole is unique due to its specific electronic and steric properties conferred by the pyrrole ring. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
192522-31-9 |
|---|---|
Molecular Formula |
C8H12BN |
Molecular Weight |
133.00 g/mol |
IUPAC Name |
1-(borolan-1-yl)pyrrole |
InChI |
InChI=1S/C8H12BN/c1-2-6-9(5-1)10-7-3-4-8-10/h3-4,7-8H,1-2,5-6H2 |
InChI Key |
YISBNVMBSNMRLJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(CCCC1)N2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


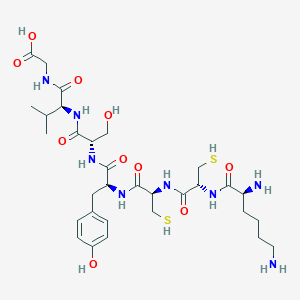
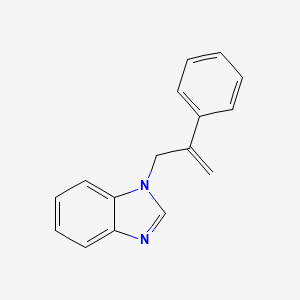
![2-Diazonio-3-ethoxy-1-[(furan-2-yl)methoxy]-3-oxoprop-1-en-1-olate](/img/structure/B12579148.png)
![Pyrrolidine, 1-[[5-(2,5-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12579155.png)
![2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene](/img/structure/B12579158.png)
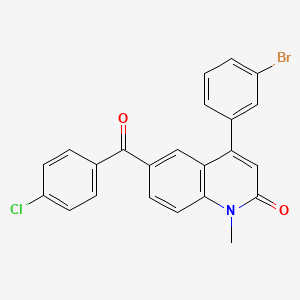
![Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]-](/img/structure/B12579174.png)

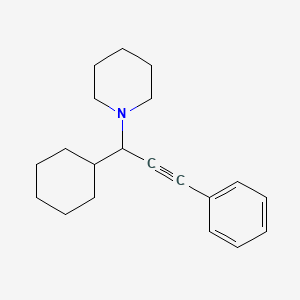
![4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate](/img/structure/B12579204.png)

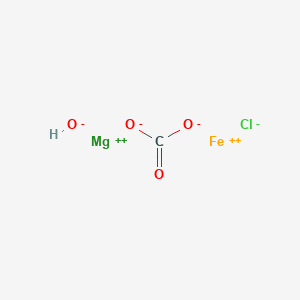
![1,1',1''-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane)](/img/structure/B12579232.png)
![1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579235.png)
